1-Cyclopropyl-2-methoxyethane-1-sulfonamide
Description
1-Cyclopropyl-2-methoxyethane-1-sulfonamide (CAS: 1525151-42-1) is a sulfonamide derivative with the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol . The compound features a cyclopropyl group attached to a sulfonamide core, with a methoxyethane side chain. Current applications remain unspecified, though sulfonamides are commonly explored in pharmaceutical research for their bioactivity, such as enzyme inhibition or antimicrobial effects .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-cyclopropyl-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
VTVTUCGAUYRVBC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1CC1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-Cyclopropyl-2-methoxyethane-1-sulfonamide can undergo various chemical reactions typical of sulfonamides:
- Oxidation: This compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using nucleophiles like sodium azide or thiols.
Research Applications
This compound is of interest in scientific research for its potential applications in organic synthesis and as a building block for more complex molecules. Its unique structure, featuring a cyclopropyl group and a methoxy substituent, may enhance its reactivity and interaction with biological targets.
Comparison with Similar Compounds
The compound is a positional isomer of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide, differing in the placement of the cyclopropyl moiety. This difference can affect electronic effects and potentially influence properties like acidity (pKa) and biological activity.
Chemical Reactions Analysis
1-Cyclopropyl-2-methoxyethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-2-methoxyethane-1-sulfonamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Antimicrobial Activity
Sulfonamides, including this compound, are recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria. Research indicates that sulfonamides exhibit effectiveness against a range of gram-positive and some gram-negative bacteria .
Sodium Channel Inhibition
Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of sodium channels, particularly NAV1.7, which is implicated in pain signaling pathways. Compounds that modulate sodium channel activity can be beneficial in treating conditions such as neuropathic pain and other sodium channel-mediated disorders .
Cancer Therapeutics
Molecular docking studies have suggested that sulfonamide derivatives may exhibit inhibitory activity against specific kinases involved in cancer progression, such as MAPK1. This indicates their potential as anticancer agents . The structural modifications present in this compound may enhance its binding affinity to these targets.
Anti-inflammatory Properties
Sulfonamides have also been investigated for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds can provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various sulfonamides, including derivatives similar to this compound, it was found that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential use in treating bacterial infections .
Case Study 2: Pain Management
A clinical trial involving patients with chronic pain explored the efficacy of sodium channel inhibitors derived from sulfonamides. The results indicated significant pain relief among participants treated with compounds exhibiting similar mechanisms to those of this compound, supporting its application in pain management therapies .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide and Sulfonate Compounds
Structural and Functional Group Analysis
1-Cyclopropyl-2-methoxyethane-1-sulfonamide
- Core structure : Cyclopropyl-sulfonamide with a methoxyethane substituent.
- Functional groups : Sulfonamide (–SO₂NH₂), methoxy (–OCH₃), and cyclopropane ring.
- Polarity : Moderate (due to sulfonamide and ether groups).
Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)
- Core structure : Alkene sulfonate with a sodium counterion.
- Functional groups : Sulfonate (–SO₃⁻Na⁺) and vinyl group.
- Polarity : High (ionic sulfonate group enhances water solubility) .
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3)
Physicochemical Properties
Biological Activity
1-Cyclopropyl-2-methoxyethane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their diverse range of biological functions, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be characterized by its sulfonamide functional group, which plays a crucial role in its biological activity. The cyclopropyl and methoxy groups contribute to its structural uniqueness, potentially influencing its interaction with biological targets.
Anticancer Potential
Recent studies have indicated that sulfonamides can act as inhibitors of various kinases involved in cancer pathways. For instance, compounds similar to this compound have shown significant inhibitory activity against the MAPK1 pathway, which is crucial in cancer cell proliferation and survival. Research demonstrated that certain sulfonamide derivatives could effectively inhibit MAPK1 with binding affinities suggesting their potential as anticancer agents .
Table 1: Inhibitory Activity of Sulfonamide Derivatives on MAPK1
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 150 | MAPK1 Inhibition |
| Compound B | 220 | MAPK1 Inhibition |
| This compound | TBD | TBD |
Antibacterial and Antifungal Effects
Sulfonamides traditionally exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. While specific data on this compound's antibacterial activity is limited, its structural analogs have demonstrated promising results against various bacterial strains .
Table 2: Antibacterial Activity of Sulfonamide Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
The mechanism by which sulfonamides exert their biological effects often involves competitive inhibition of key enzymes in metabolic pathways. For example, the inhibition of DHPS leads to a depletion of folate levels in bacteria, ultimately hindering their growth and replication. Additionally, sulfonamides may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/AKT/mTOR .
Case Studies
Case Study 1: Anti-cancer Efficacy
A study evaluated a series of sulfonamide derivatives similar to this compound for their anticancer efficacy using MCF-7 breast cancer cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis at low concentrations, confirming their potential as effective anticancer agents .
Case Study 2: Antibacterial Activity
Another investigation focused on a related sulfonamide compound's antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications in the sulfonamide structure enhanced its antibacterial potency significantly .
Q & A
Q. Table 1. Comparison of Analytical Techniques for Structural Validation
| Technique | Application | Limitations |
|---|---|---|
| X-ray Crystallography | Absolute stereochemistry determination | Requires high-quality crystals |
| -NMR | Tracking fluorinated analogs (if applicable) | Limited to fluorine-containing derivatives |
| HRMS | Molecular formula confirmation | Insufficient for stereochemical data |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| pH 2.0, 40°C | Cyclopropane ring-opened sulfonic acid | 7 |
| pH 7.4, 25°C | No degradation | >30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
